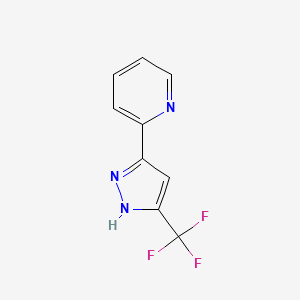

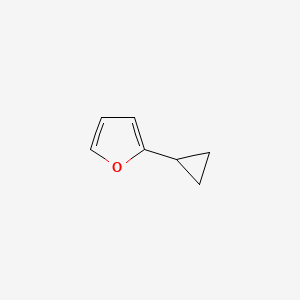

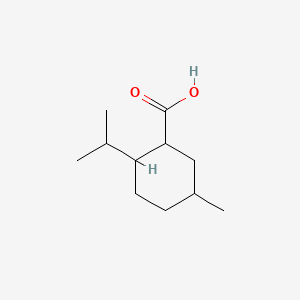

![molecular formula C13H19ClN2O B3052306 1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine CAS No. 401798-02-5](/img/structure/B3052306.png)

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine

Overview

Description

“1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine” is a chemical compound . It shares the part structure of phenoxyacetic acid . It is related to the group of synthetic auxins, also known as growth regulators .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The molecular structure of “1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine” can be analyzed using various techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) .

Physical And Chemical Properties Analysis

The basic physicochemical properties of the obtained ionic liquids (solubility and thermal stability) were characterized .

Scientific Research Applications

Herbicidal Activity

The (4-chloro-2-methylphenoxy) acetic acid (MCPA) herbicide belongs to the group of synthetic auxins, also known as growth regulators, due to its mechanism of action. Similar to herbicides like dicamba, mecoprop, and 2,4-D, MCPA plays a crucial role in controlling weed growth by disrupting plant hormone balance . Its herbicidal activity has been tested under greenhouse conditions using cornflower (Centaurea cyanus L.), demonstrating its efficacy in weed management .

Antitumor Potential

Chlorocreasin, a chloro-substituted analog of creasin, has exhibited pronounced antitumor activity. It acts as a physiologically active substance and shows promise in combating cancer . Further research into its specific mechanisms and potential clinical applications is warranted.

Corticotropin-Releasing Factor Receptor Modulation

Orally administered chlorocreasin has been investigated for its effects on the corticotropin-releasing factor receptor (CRF1). It binds to CRF1 receptors in the rat pituitary, olfactory bulb, and frontal cortex, leading to the suppression of stress-induced adrenocorticotropic hormone (ACTH) secretion . This finding suggests its potential role in stress-related disorders.

Antitubercular Activity

Indole derivatives derived from pyridine and chlorocreasin have been explored for their in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Further studies are needed to elucidate their mechanisms and optimize their efficacy .

Solvent for Biopolymers

Ionic liquids (ILs), including chlorocreasin-based compounds, have been investigated as solvents for biopolymers. Their ability to dissolve cellulose or extract lignin from biomass is of interest in sustainable materials research . Such applications contribute to the development of environmentally friendly processes.

Catalysis and Electrochemical Processes

ILs, including those containing chlorocreasin, have found applications in catalysis and electrochemical processes. Their unique properties, such as low melting points and tunable cation–anion combinations, make them attractive for various chemical transformations . Researchers continue to explore their potential in these domains.

properties

IUPAC Name |

1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O/c1-11-10-12(14)2-3-13(11)17-9-8-16-6-4-15-5-7-16/h2-3,10,15H,4-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEYOOUFLZVCDPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCCN2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354042 | |

| Record name | 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Chloro-2-methylphenoxy)ethyl]piperazine | |

CAS RN |

401798-02-5 | |

| Record name | 1-[2-(4-chloro-2-methylphenoxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

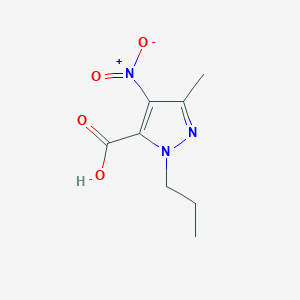

![2-[2-(2-Ethoxyethoxy)ethoxy]ethyl methacrylate](/img/structure/B3052227.png)

![7-Methylpyrido[2,3-b]pyrazine](/img/structure/B3052235.png)